Verified Chromatographic Resolution and Quantification Parameters: Relative Retention Time and Correction Factor for Perindoprilat Isopropyl Ester in Validated HPLC Methods
In a validated HPLC method for determining related substances in perindopril tablets, Perindoprilat Isopropyl Ester (Impurity E) was chromatographically resolved from perindopril with a relative retention time (RRT) of 1.14. The correction factor for this impurity was determined to be 1.02, indicating near-equivalent UV response to the parent compound at 215 nm detection wavelength [1]. This analytical characterization was performed using a GL Inertsil C8-3 column (4.0 mm × 150 mm, 5 μm) at 60°C with a mobile phase of water (pH 2.5 with perchloric acid) and acetonitrile containing 0.03% perchloric acid, at a flow rate of 1.0 mL/min [1]. In a separate stability-indicating HPLC method validated per ICH guidelines for perindopril tert-butylamine pharmaceutical dosage forms, separation of Impurity E (Perindoprilat Isopropyl Ester) from the active substance and other known impurities (B, C, D, F) was achieved on a BDS Hypersil C18 column (250 mm × 4.6 mm, 5 μm) thermostated at 70°C, using a mobile phase of aqueous sodium 1-heptanesulfonate (pH 2) and acetonitrile at 1.5 mL/min flow rate with detection at 215 nm [2].
| Evidence Dimension | Chromatographic retention relative to perindopril parent compound |
|---|---|
| Target Compound Data | RRT = 1.14; Correction Factor = 1.02; LOD = 0.52 ng; LOQ = 1.57 ng |
| Comparator Or Baseline | Perindopril (parent compound): RRT = 1.00 (reference); Correction Factor = 1.00 (by definition) |
| Quantified Difference | Impurity E elutes after perindopril with RRT of 1.14 (14% longer retention); correction factor of 1.02 indicates 2% higher UV response per mass unit compared to perindopril at 215 nm |
| Conditions | GL Inertsil C8-3 column (4.0 mm × 150 mm, 5 μm), 60°C, water (pH 2.5)/acetonitrile (0.03% perchloric acid) gradient, 1.0 mL/min, detection at 215 nm, injection volume 20 μL |
Why This Matters
The documented RRT and correction factor enable accurate quantification of this impurity in perindopril drug products using a single-point calibration method without requiring a separate impurity reference standard for each analytical run, directly reducing procurement costs and simplifying QC workflows.
- [1] Yu Y, Ma M, Yang Z, Shi X, Zhang T. Main Component Self-compare with Calibration Factor Method for Determination of Related Substances in Perindopril Tablets. Chin J Mod Appl Pharm. 2017;34(10):1427-1431. DOI: 10.13748/j.cnki.issn1007-7693.2017.10.014. View Source
- [2] Szabó ZI, et al. Simultaneous quantification of related substances of perindopril tert-butylamine using a novel stability indicating liquid chromatographic method. J Chromatogr Sci. 2015;53(3):424-430. DOI: 10.1093/chromsci/bmu223. View Source
